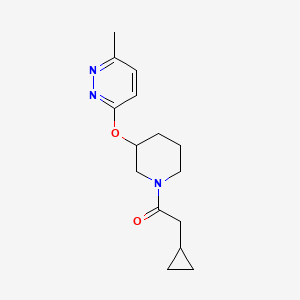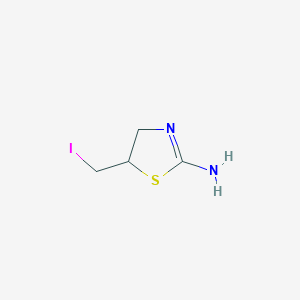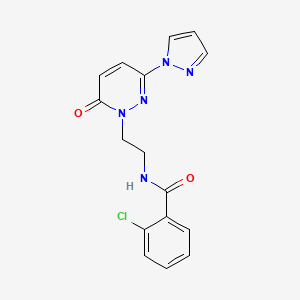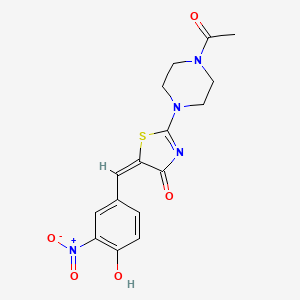
2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a chemical compound with potential applications in scientific research. It is a synthetic compound that is used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
Thermal and Acid-Catalyzed Rearrangements
2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone may undergo thermal and acid-catalyzed rearrangements similar to those observed in certain pyridines and oxazines. These rearrangements involve tautomerism followed by cleavage of specific bonds, leading to the formation of various isomers and derivatives. Such reactions are crucial for understanding the stability and reactivity of this compound under different conditions, which is essential for its potential applications in chemical synthesis and drug development (Faragher & Gilchrist, 1979).
Biotransformation in Drug Metabolism
The compound's structural components, such as the cyclopropyl and piperidinyl groups, are relevant in the context of drug metabolism. For instance, the biotransformation pathways of drugs like prasugrel involve rapid deesterification followed by cytochrome P450-mediated formation of active metabolites. Understanding the interactions of similar structures with cytochromes P450 can provide insights into the metabolic pathways, potential drug interactions, and the formation of active drug metabolites (Rehmel et al., 2006).
Electrochemical Studies and Pharmaceutical Applications
Electrochemical studies of related compounds, including various cyclopropyl and piperidinyl derivatives, are significant for their pharmaceutical applications, particularly as antibacterial agents. These studies help in understanding the redox properties, stability, and reactivity of these compounds, which are critical for their biological activities and potential therapeutic uses (Srinivasu et al., 1999).
Photostability and Photoreactivity
Investigating the photostability and photoreactivity of similar compounds under various conditions can provide valuable information for their potential use in light-sensitive drug formulations. Such studies can help in designing compounds with improved stability and reduced phototoxicity, which is crucial for the safety and efficacy of photosensitive pharmaceuticals (Mella et al., 2001).
Synthesis and Drug Development
The synthesis and development of related compounds as CGRP receptor inhibitors highlight the importance of structural components like the cyclopropyl and piperidinyl groups in medicinal chemistry. Such research can lead to the discovery of new drugs with potential applications in treating various conditions, including migraines and cardiovascular diseases (Cann et al., 2012).
Propriétés
IUPAC Name |
2-cyclopropyl-1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-4-7-14(17-16-11)20-13-3-2-8-18(10-13)15(19)9-12-5-6-12/h4,7,12-13H,2-3,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSZAOZFMUWEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-dibutylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2602570.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2602577.png)

![7-(3-methoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2602581.png)
![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine](/img/structure/B2602582.png)
![(3-(4-fluorophenoxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2602583.png)
![N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2602584.png)


![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate;hydrochloride](/img/structure/B2602588.png)
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2602590.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B2602593.png)